Acetophenazine is primarily investigated for its effects on the central nervous system.
The diagram below illustrates the core research applications stemming from its primary mechanism of action.
A significant finding from a computational drug repurposing study revealed that this compound possesses secondary activity as a weak antagonist of the human Androgen Receptor (AR) [2].
The table below summarizes key quantitative data from research studies for easy comparison.
| Research Area | Key Quantitative Findings | Citation |
|---|---|---|
| Antipsychotic Research | In vivo (mice): 2.4 mg/kg dose significantly prolonged fighting time. | [1] |
| Antiandrogen Research | In vitro: Identified as a weak AR antagonist (Ki ≈ 0.8 μM). | [2] |
For researchers looking to utilize this compound, here are summaries of key experimental methodologies cited in the literature.
| Protocol Type | Description | Key Details | Citation |
|---|
| In Vivo Behavioral Study | Social interaction test in mice. | Model: C57BL mice (10-12 weeks). Dosage: 2.4 mg/kg. Administration: Single intracardial injection. | [1] | | In Vitro AR Binding Assay | Competitive ligand binding assay. | Measures compound's ability to compete with [³H]mibolerone for binding to the AR. | [2] | | In Vitro AR Transactivation Assay | Assay for functional AR antagonism. | Cells: CV-1 cells transiently expressing AR. Stimulus: Dihydrotestosterone (DHT). Readout: Chloramphenicol acetyl transferase (CAT) activity. | [2] |
For practical laboratory use, this compound has the following characteristics:
The table below summarizes the core pharmacodynamic properties of this compound.
| Property | Description |
|---|---|
| Drug Class | Typical (first-generation) antipsychotic; Phenothiazine derivative [1] [2]. |
| Primary Indication | Management of schizophrenia and other psychotic disorders; treatment of disorganized/psychotic thinking, hallucinations, and delusions [1]. |
| Mechanism of Action | Antagonism of postsynaptic dopaminergic receptors in the brain [1] [3]. |
| Primary Molecular Target | Dopamine D2 receptor (antagonist) [1] [3]. |
| Additional Targets | Dopamine D1 receptor (antagonist) [1]. |
| Secondary Effects | Believed to depress the release of hypothalamic and hypophyseal hormones and the reticular activating system, affecting metabolism, body temperature, and vasomotor tone [1]. |
The primary mechanism of action is visualized in the following diagram:
A complete quantitative pharmacokinetic profile for this compound is not available in the search results. Key parameters are listed as "Not Available" in the primary source, including [1]:
One in vivo study in mice provides a quantifiable experimental protocol and result:
The table below summarizes the fundamental chemical and pharmacological data for this compound.
| Property | Description |
|---|---|
| IUPAC Name | 1-{10-[3-(4-(2-Hydroxyethyl)piperazin-1-yl]propyl}-10H-phenothiazin-2-yl}ethan-1-one [1] [2] |
| Chemical Formula | C₂₃H₂₉N₃O₂S [1] [2] |
| Average Molecular Weight | 411.56 g/mol [1] [2] |
| CAS Registry Number | 2751-68-0 [1] [2] |
| DrugBank ID | DB01063 [2] |
| Mechanism of Action | Postsynaptic antagonism of mesolimbic dopaminergic D1 and D2 receptors; also depresses the release of hypothalamic and hypophyseal hormones [1] [2]. |
| Primary Indication | Management of schizophrenia and other psychotic disorders; treatment of disorganized thinking, hallucinations, and delusions [2]. |
| Status | Approved, but not US FDA-approved [2]. |
This section provides key experimental and predicted data relevant to drug development.
| Parameter | Value / Result | Source / Method |
|---|---|---|
| Melting Point | 167 - 168.5 °C | Experimental (Sherlock et al.) [2] |
| Water Solubility | 0.06 g/L (Experimental); 0.0601 mg/mL (Predicted) | Not Available; ALOGPS [1] [2] |
| LogP | 2.62 (Experimental); 3.48 (Predicted) | SANGSTER (1994); ALOGPS [1] [2] |
| pKa (Strongest Basic) | 7.78 (Predicted) | ChemAxon [2] |
| Polar Surface Area (PSA) | 47.02 Ų (Predicted) | ChemAxon [1] [2] |
| Bioavailability | Yes (Predicted) | ChemAxon "Rule of Five" [1] |
| P-glycoprotein Substrate | Yes (Predicted) | admetSAR [2] |
| CYP450 2D6 Inhibitor | Yes (Predicted) | admetSAR [2] |
While a specific synthesis protocol for this compound was not detailed in the search results, it is derived from the phenothiazine scaffold [3]. Recent advances in synthesizing this core structure focus on greener and more efficient methodologies, which can be applied to the functionalization needed for derivatives like this compound.
The following diagram illustrates a modern, multi-component radical pathway for constructing the phenothiazine core, an advancement over classical methods.
Modern radical synthesis of phenothiazine core [3].
Key Modern Synthetic Strategies [3]:
As a typical antipsychotic, this compound's primary mechanism is the antagonism of dopamine receptors in the mesolimbic pathway [1] [2] [4]. The diagram below outlines this key signaling pathway and the drug's interaction point.
This compound mechanism: dopamine receptor blockade [1] [2] [4].
Research into phenothiazines like this compound has expanded beyond their traditional antipsychotic use. Key non-traditional research areas include [3] [4] [5]:
Acetophenazine is a moderate-potency phenothiazine antipsychotic. Its principal therapeutic action comes from antagonizing dopamine receptors, which aligns with the mechanism of typical antipsychotics [1] [2] [3].
The table below summarizes its key molecular targets:
| Target | Action | Biological Impact |
|---|---|---|
| D2 dopamine receptor | Primary Antagonist [1] [3] | Reduces psychotic thinking, hallucinations, and delusions by blocking postsynaptic mesolimbic dopaminergic receptors [1] [2]. |
| D1 dopamine receptor | Antagonist [1] | Contributes to the overall antipsychotic effect. |
| Androgen Receptor | Not Available [1] | The clinical significance is not fully defined. |
This antagonism depresses the release of hypothalamic and pituitary hormones and is believed to depress the reticular activating system, affecting basal metabolism, body temperature, wakefulness, and vasomotor tone [1] [2].
For research and development purposes, the table below consolidates key chemical and predicted pharmacokinetic properties of this compound [1] [2]:
| Property | Value |
|---|---|
| Chemical Formula | C({23})H({29})N({3})O({2})S [1] [2] |
| Average Molecular Weight | 411.56 g/mol [1] [2] |
| Melting Point | 167-168.5 °C [1] |
| LogP (Predicted) | 2.62 - 3.48 [1] [2] |
| Water Solubility (Predicted) | 0.0601 mg/mL [1] |
| pKa (Strongest Basic) | 7.78 - 8.07 [1] [2] |
| Rule of Five | Yes [2] |
| Bioavailability | Yes [2] |
To investigate the molecular interactions and behavioral effects of this compound in a research setting, the following experimental approaches can be employed.
This protocol determines the binding affinity and potency of this compound for dopamine receptor subtypes.
This protocol assesses the functional impact of this compound on dopamine-mediated behavior.
The following diagram illustrates the core dopamine signaling pathway that this compound modulates, highlighting its primary site of action.
This compound antagonism of D2 receptor signaling.
The table below summarizes the key identifiers and hazard information for Acetophenazine.
| Property | Description |
|---|---|
| CAS Number | 2751-68-0 [1] [2] [3] |
| Molecular Formula | C₂₃H₂₉N₃O₂S [1] [2] [3] |
| Molecular Weight | 411.56 g/mol [1] [2] [3] |
| GHS Hazard Statements | H302: Harmful if swallowed [1] |
| H410: Very toxic to aquatic life with long lasting effects [1] | |
| Handling Precautions | Avoid dust formation. Use personal protective equipment. Ensure adequate ventilation. Avoid release to the environment [1]. |
While direct synthesis methods for this compound are not detailed in the search results, the following information provides relevant context for researchers.
For a research project aimed at re-investigating or optimizing a compound like this compound, the following general workflow could be applied. The diagram below outlines the key stages from target identification to final reporting.
To obtain the specific synthesis and manufacturing protocols you need, I suggest you:
This compound is a moderate-potency antipsychotic from the phenothiazine class, used in the treatment of disorganized and psychotic thinking, hallucinations, and delusions. Its therapeutic action primarily comes from antagonizing dopamine D2 receptors in the brain [1].
The table below summarizes its core chemical identification data:
| Property | Description |
|---|---|
| Generic Name | This compound [1] |
| CAS Registry Number | 2751-68-0 [2] [3] [1] |
| Chemical Formula | C~23~H~29~N~3~O~2~S [2] [1] |
| Molecular Weight | 411.56 g/mol [2] [3] [1] |
| IUPAC Name | 1-(10-{3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl}-10H-phenothiazin-2-yl)ethan-1-one [1] |
| Other Names | Tindal [1] |
The drug is commonly used in the form of its maleate salt, This compound Maleate (CAS: 5714-00-1) [4] [1] [5]. This salt form has a molecular formula of C~53~H~64~N~6~O~11~S~2~ and a molecular weight of 1025.24 g/mol [4] [5]. Its melting point is 167-168.5 °C, and it is a yellow to orange solid that is slightly soluble in DMSO and methanol [5].
The following table outlines key pharmacological characteristics of this compound:
| Property | Description |
|---|---|
| DrugBank ID | DB01063 [1] |
| Approval Status | Not US Approved / Not Other Approved [1] |
| Mechanism of Action | Antagonist of postsynaptic mesolimbic dopaminergic D1 and D2 receptors; also depresses the release of hypothalamic and hypophyseal hormones. [1] |
| Primary Target | D(2) dopamine receptor [1] |
| Associated Conditions | Schizophrenia and other psychotic disorders [1] |
| ATC Code | N05AB07 [1] |
This mechanism and its downstream effects on the central nervous system can be visualized in the following workflow:
While detailed analytical protocols for this compound are not available in the search results, you can develop robust methods by adapting established principles for similar compounds, particularly other phenothiazines.
Developing and validating a new analytical method, especially for biological samples, requires a rigorous process. The following diagram outlines the key stages, drawing from general bioanalytical validation guidelines [7]:
Information on specific impurities of this compound is limited. One available reference standard is This compound-d4 Dimaleate (Catalogue No.: PA STI 001640), a deuterated stable isotope used as an internal standard for precise quantitative analysis [3].
Reference standards of the this compound API and its impurities are listed by specialized suppliers like Pharmaffiliates [3]. These standards are critical for ensuring the identity, purity, and quality of the drug substance during development and control.
This application note has consolidated the available chemical, pharmacological, and methodological information on this compound. A significant challenge in working with this drug is the scarcity of public, detailed analytical procedures and a complete impurity profile.
This compound is a moderate-potency phenothiazine antipsychotic, though it does not appear to be currently marketed in major regions like the US or Europe [1] [2]. The table below summarizes its core chemical and pharmacological characteristics:
| Property | Description |
|---|---|
| Generic Name | This compound [1] |
| Chemical Formula | C₂₃H₂₉N₃O₂S [1] [2] |
| Molar Mass | 411.56 g·mol⁻¹ [1] [2] |
| CAS Registry Number | 2751-68-0 [1] [2] |
| Mechanism of Action | Postsynaptic dopaminergic D1 and D2 receptor antagonist [1] |
| Therapeutic Indication | Management of schizophrenia & psychotic disorders [1] |
| ATC Code | N05AB07 [1] |
While a specific synthesis protocol for this compound is not available, modern API manufacturing follows a structured pathway from raw materials to finished product, with rigorous quality control at every stage. The diagram below illustrates this general workflow:
Adherence to quality standards requires specific analytical techniques to confirm the identity, purity, and strength of the API [3]. The following table lists key methods relevant for a compound like this compound:
| Testing Category | Analytical Technique | Application in API Quality Control |
|---|---|---|
| Identity & Purity | High-Performance Liquid Chromatography (HPLC/UHPLC) | Primary assay for purity and impurity profiling [3]. |
| Identity | Fourier-Transform Infrared Spectroscopy (FTIR) | Confirms molecular structure and identity of raw materials [3]. |
| Structural Confirmation | Mass Spectrometry (MS) & NMR | Provides detailed molecular characterization and confirms structure [3] [4]. |
| Volatile Impurities | Gas Chromatography (GC) | Detects and quantifies residual solvents [3]. |
| Crystalline Form | X-Ray Powder Diffraction (XRPD) | Determines polymorphic form, critical for solubility & stability [3]. |
The following is a generalized protocol for an HPLC purity assay, a cornerstone of API testing. Parameters would need to be developed and validated specifically for this compound.
1. Scope This method describes the procedure for determining the purity and related substances of this compound API by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
2. Materials and Equipment
3. Mobile Phase Preparation
4. System Suitability Test
5. Sample and Standard Preparation
6. Chromatographic Procedure
7. Calculation
Given the absence of a published synthesis protocol, here are practical steps you could take to develop one:
The following method is adapted from a published, validated HPLC approach for the simultaneous determination of Fluphenazine HCl and Nortriptyline HCl in the presence of their potential impurities [1]. Given that Acetophenazine is also a phenothiazine-derived antipsychotic, this method provides a robust foundation.
Table 1: Instrumental Parameters for RP-HPLC Analysis
| Parameter | Specification |
|---|---|
| HPLC System | Waters 2695 Alliance |
| Detection | Photodiode Array (PDA) |
| Wavelength | 254 nm |
| Column | C18 Inertsil ODS-3 (250 mm × 4.6 mm, 5 µm) |
| Column Temperature | 40 °C |
| Injection Volume | 20 µL |
| Flow Rate | 2.0 mL/min |
| Mobile Phase | A: Water with 0.1% H₃PO₄ (pH 2.25) B: Methanol | | Elution | Gradient | | Run Time | 14 minutes |
Table 2: Gradient Elution Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |
|---|---|---|
| 0 | 92 | 8 |
| 8 | 75 | 25 |
| 13 | 30 | 70 |
| 14 | 92 | 8 |
The following diagram outlines the complete experimental procedure from sample preparation to system suitability testing.
Standard Solution Preparation
Test Sample Preparation (for Tablets)
System Suitability Testing
When developing a purity method for this compound based on this protocol, several factors must be considered:
To obtain experimentally verified data for this compound, I suggest:
This compound is a phenothiazine-derived antipsychotic agent used in research for studying psychotic disorders like schizophrenia [1]. It primarily functions as a dopamine D2 receptor antagonist [2] [1].
Hazard Classification [3]:
For safe laboratory work with this compound, adhere to the following protocols based on its safety data sheet [3].
| Handling & Storage Aspect | Recommended Protocol |
|---|---|
| Personal Protective Equipment (PPE) | Safety goggles, protective gloves, suitable respirator, impervious clothing [3]. |
| Engineering Controls | Use in areas with appropriate exhaust ventilation; ensure accessible safety shower/eye wash [3]. |
| Handling Precautions | Avoid inhalation, skin/eye contact, and dust formation; do not eat, drink, or smoke in the lab [3]. |
| Storage Conditions | Keep container tightly sealed in a cool, well-ventilated area; store away from direct sunlight/ignition sources [3]. Specific storage temperatures: -20°C (powder) or -80°C (in solvent) [3] [1]. |
| Incompatible Materials | Strong acids, strong alkalis, strong oxidizing agents, and strong reducing agents [3]. |
First Aid Measures [3]:
The following workflow and table outline the preparation of this compound stock solutions based on data from a supplier for research use [1].
Preparation of Stock Solutions [1]:
| Parameter | Details / Instructions |
|---|---|
| Solubility | Soluble in DMSO (100 mg/mL, 242.98 mM) and slightly soluble in methanol [1]. |
| Solution Preparation | Dissolve in solvent (e.g., DMSO) to desired concentration. Ultrasonication may be needed to aid dissolution [1]. |
| Aliquot & Storage | Aliquot the solution into working volumes. Store at -80°C for 6 months or -20°C for 1 month. Avoid repeated freeze-thaw cycles [1]. |
Search results lack complete data for a full application note. Key information gaps include:
A thorough set of application notes should characterize the stability of acetophenazine under various conditions that mimic real-world storage and use in a research setting.
First, it is crucial to establish a foundational understanding of the compound.
Forced degradation studies help identify potential degradation products and elucidate the degradation pathways of a drug substance.
The workflow for this protocol can be visualized as follows:
Diagram 1: Workflow for forced degradation studies to identify this compound stability under various stress conditions.
A key part of the application notes is to provide researchers with stability data for this compound in solvents commonly used for bioassays or analytical preparations. The following table is a template for your experimental results.
| Solvent | Storage Condition | Concentration (µg/mL) | Time Point | % Remaining | Estimated Half-Life | Major Degradation Product |
|---|---|---|---|---|---|---|
| DMSO | -20°C, dark | 1000 | 1 week | [Data] | [Data] | [Data] |
| Methanol | -20°C, dark | 100 | 1 week | [Data] | [Data] | [Data] |
| PBS (pH 7.4) | 4°C, dark | 10 | 24 hours | [Data] | [Data] | [Data] |
| DMEM/FBS | 37°C | 1 | 24 hours | [Data] | [Data] | [Data] |
The table below summarizes the key available information on Acetophenazine, which is a phenothiazine derivative and an antipsychotic agent that primarily functions as a dopamine D2 receptor antagonist [1].
| Property | Description |
|---|---|
| IUPAC Name | Information not available in search results |
| CAS Number | 2751-68-0 [1] |
| Molecular Formula | C₂₃H₂₉N₃O₂S [1] |
| Molecular Weight | 411.56 g/mol [1] |
| Appearance | Light yellow to yellow solid [1] |
| Mechanism of Action | Dopamine D2 receptor antagonist [1] |
| Primary Application | Research on psychotic disorders (e.g., schizophrenia) and anxious depression [1] |
| Radioactive Labeling | Information not found in search results |
Given the lack of direct protocols, the following diagram outlines a logical, high-level workflow for developing a radiolabeling method for this compound. This approach is inferred from general radiopharmaceutical development practices, particularly for compounds with similar structures [2].
Since specific radioactive labeling techniques for this compound are not publicly available in the searched sources, here are some suggestions for how you might locate this highly specialized information:
The analysis of this compound in biological samples is specifically performed using High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) [1].
The table below summarizes the key details of this validated method:
| Parameter | Specification |
|---|---|
| Test Name | This compound, Serum/Plasma [1] |
| Methodology | High Performance Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS) [1] |
| Sample Type | Serum or Plasma [1] |
| Suggested CPT Code | 80342 [1] |
| Turnaround Time | 7 days [1] |
| Biological Context | Used for Therapeutic Drug Monitoring (TDM) of this antipsychotic agent [1] [2]. |
The following workflow visualizes the general stages of a TDM analysis using LC-MS/MS, which applies to this compound.
While the exact protocol details are not fully available in the search results, here is the general framework for such an analysis, based on standard laboratory practice and the confirmed methodology:
For context, the table below summarizes key information about this compound:
| Category | Information |
|---|---|
| Drug Class | Phenothiazine derivative, Antipsychotic Agent [3] [4] |
| Primary Mechanism | Blocks dopamine D2 receptors in the brain [4] |
| Main Indications | Research on psychotic disorders (e.g., schizophrenia) and anxious depression [4] |
| Chemical Data | CAS No.: 2751-68-0 [4] Molecular Formula: C₂₃H₂₉N₃O₂S [4] | | Defined Daily Dose (DDD) | 50 mg (oral formulation) [5] |
The table below summarizes the key identification and stability information for acetophenazine, primarily gathered from chemical vendor and pharmaceutical database sources [1] [2] [3].
| Property | Details |
|---|---|
| Generic Name | This compound [1] |
| CAS Number (Freebase) | 2751-68-0 [1] [3] |
| CAS Number (Maleate Salt) | 5714-00-1 [2] |
| Molecular Formula | C₂₃H₂₉N₃O₂S [1] [3] |
| Molecular Weight | 411.56 g/mol [1] [3] |
| Physical Description | Light yellow to yellow solid [3] |
| Recommended Storage (Powder) | -20°C (3 years); 4°C (2 years) [3] |
| Recommended Storage (Solution) | -80°C (6 months); -20°C (1 month) [3] |
| Solubility (DMSO) | 100 mg/mL (242.98 mM) [3] |
| Mechanism of Action | Dopamine D2 receptor antagonist [1] [3] |
| Related Brand Name | Tindal [1] [2] |
Q1: What is the best way to store this compound powder for long-term stability?
Q2: How should I prepare and store stock solutions of this compound?
Q3: What are the primary degradation risks for this compound?
Q4: The color of my this compound powder is a deep yellow. Does this indicate degradation?
| Issue | Potential Cause | Recommended Solution |
|---|---|---|
| Low solubility in aqueous buffer | Poor inherent aqueous solubility; precipitation upon dilution from DMSO stock. | Ensure primary stock is in pure DMSO. Use serial dilution and add the DMSO stock to the buffer while vortexing to minimize local concentration effects. Do not exceed a final DMSO concentration that is toxic to your experimental system. |
| Unexpected experimental results or loss of efficacy | Compound degradation; inaccurate solution concentration. | Prepare a fresh stock solution from powder stored at -20°C. Verify the concentration using a validated method like UV-Vis spectroscopy or HPLC. Run a positive control if available. |
| Visible precipitate in stock solution | Freeze-thaw induced precipitation; chemical degradation. | Gently warm the solution to room temperature and vortex. If the precipitate does not dissolve, do not use the solution. For future use, store solutions in single-use aliquots to avoid freeze-thaw cycles. |
This protocol provides a methodology to systematically investigate the stability of this compound under various stress conditions, which can help in identifying degradation products and establishing stable storage conditions.
1. Solution Preparation:
2. Stress Conditions:
3. Analysis:
The diagram below illustrates the logical workflow for this stability study.
This methodology is based on a published approach that uses sulfur and nitrogen co-doped carbon dots (S,N-CDs) as fluorescent probes for the determination of Acetophenazine (APZ) and other phenothiazine derivatives [1].
Materials and Reagents
Procedure
Key Analytical Parameters The table below summarizes the validated performance characteristics of the method for this compound [1].
| Parameter | Value for this compound (APZ) |
|---|---|
| Linear Range | 5.0 – 100.0 μM |
| Limit of Detection (LOD) | 1.53 μM |
| Limit of Quantification (LOQ) | Not explicitly stated; can be estimated (often as 3.3×LOD / 10×LOD) |
| Accuracy (% Recovery) | 98.06 – 101.66% |
| Application | Determination in pharmaceutical tablet formulations |
Based on common challenges in analytical chemistry and the specific technique described, here are some potential issues and solutions.
FAQ 1: Why is the fluorescence quenching signal weak or inconsistent?
FAQ 2: How can I improve the selectivity of the method for this compound in the presence of other phenothiazines or excipients?
FAQ 3: What are general strategies for developing and optimizing an HPLC method for a drug like this compound?
While not specific to this compound, general HPLC optimization strategies for drugs include [4] [5] [6]:
The following diagram outlines a systematic, quality-by-design approach to developing and troubleshooting analytical methods, which is considered a best practice in the field [2].
The following table outlines common types of synthesis impurities and potential mitigation strategies, based on investigations of other drug substances [1].
| Impurity Type | Root Cause | Proposed Corrective Action |
|---|---|---|
| Oxidative Impurities | Reaction of starting material or intermediate with atmospheric oxygen or other oxidants [1]. | Sparge the reaction mixture with an inert gas (e.g., nitrogen or argon) prior to and during heating [1]. |
| Solvent-Derived Impurities | Decomposition of the solvent under reaction conditions (e.g., pyrolysis of DMF producing formaldehyde) [1]. | Screen alternative, more stable solvents (e.g., CH₃CN, EtOH). If retention is necessary, control conditions to avoid decomposition [1]. |
| Raw Material Impurities | Impurities introduced via or formed from the starting materials [1]. | Tighten quality control (QC) specifications for raw materials and assess their stability under storage and reaction conditions [1]. |
| Catalyzed Decomposition | Acid- or base-catalyzed degradation of an intermediate [1]. | Optimize the base/acid type and strength. A milder base (e.g., K₂HPO₄) may improve specificity over a stronger one [1]. |
| Genotoxic Impurities (GTIs) | Formation of impurities with potential to damage DNA (e.g., nitrosamines) [2]. | Develop highly sensitive and specific analytical methods (e.g., LC-MS/MS) for targeted GTI monitoring and implement strict controls [2]. |
Controlling impurities requires robust analytical methods to detect and quantify them at low levels.
1. Protocol for a Quantitative LC-MS/MS Method for Genotoxic Impurities
This method is adapted from the analysis of 1-amino-4-methylpiperazine in Rifampicin [2].
2. Protocol for Impurity Sourcing via Forced Degradation Studies
The following diagram visualizes the systematic approach to developing and validating an analytical method for impurity control.
Q1: What are the ICH regulatory thresholds for reporting, identifying, and qualifying impurities? For most drug substances, the International Council for Harmonisation (ICH) guidelines set thresholds for reporting impurities (0.05%), identifying them (0.10% or 1.0 mg per day, whichever is lower), and qualifying them (0.15% or 1.0 mg per day, whichever is lower). Stricter thresholds, such as <0.1%, may apply to certain drug categories like anticancer pharmaceuticals [1].
Q2: Why is it critical to control genotoxic impurities (GTIs) specifically? Genotoxic impurities have the potential to damage DNA at very low levels and pose a carcinogenic risk to humans. Therefore, they must be controlled to much stricter limits (often in the ppm range) than ordinary impurities, requiring highly sensitive analytical methods for their detection and quantification [2].
Q3: We see an unexpected impurity. What is a systematic approach to find its root cause? A systematic investigation should include [1]:
The table below summarizes the key identifying and chemical information for this compound, which is essential for any analytical method development [1].
| Property | Description |
|---|---|
| DrugBank ID | DB01063 [1] |
| Generic Name | This compound [1] |
| Chemical Formula | C₂₃H₂₉N₃O₂S [1] |
| CAS Number | 2751-68-0 [1] |
| Monoisotopic Weight | 411.198047877 [1] |
| Description | A moderate-potency, first-generation (typical) antipsychotic of the phenothiazine class [1] [2]. |
| Mechanism of Action | Dopamine receptor antagonist (blocks D1 and D2 receptors) [1] [2]. |
| Related Substances | Phenothiazines (e.g., Trifluoperazine, Chlorpromazine) [2]. |
Here are some potential FAQs structured for a technical audience, with answers based on general analytical principles where specific data was unavailable.
Q1: What are the primary stability concerns for this compound in solution, and what are the recommended storage conditions?
Q2: Which chromatographic techniques are most suitable for separating this compound from its potential degradants?
Q3: What are the common interference sources when detecting this compound in biological matrices?
The following workflow outlines a systematic approach to diagnosing and resolving common issues in analytical methods for this compound. The diagram is generated using DOT script with the specified color palette, ensuring high contrast and readability.
Troubleshooting Workflow for this compound Analysis
Acetophenazine is a phenothiazine-derived antipsychotic agent that primarily acts as a dopamine D2 receptor antagonist [1] [2]. Understanding its chemical profile is the first step in developing or troubleshooting a chromatographic method for it.
The table below summarizes its key chemical information:
| Property | Description |
|---|---|
| Generic Name | This compound [1] |
| Chemical Formula | C₂₃H₂₉N₃O₂S [1] [2] |
| Molecular Weight | 411.56 g/mol [1] [2] |
| CAS Registry Number | 2751-68-0 [1] [2] |
| Chemical Structure | Phenothiazine derivative with a piperazine group and a ketone functional group [1] |
| Mechanism of Action | Dopamine D2 receptor antagonist [1] [2] |
| Solubility (Experimental) | Soluble in DMSO (100 mg/mL) [2] |
| logP (Predicted) | 2.62 [1] |
Key considerations for method development:
This guide adapts common HPLC issues to the specific context of analyzing a compound like this compound [3].
Pressure issues are often related to the column or flow path.
| Symptom | Potential Causes | Corrective Actions |
|---|---|---|
| High Backpressure | Blockage in column frit, guard column, or lines; mobile phase incompatible with column chemistry; flow rate too high [3]. | Check/replace guard column; flush/clean column; ensure mobile phase compatibility; verify flow rate settings. |
| Low Backpressure | System leak; flow rate too low; faulty pump seal or controller [3]. | Check all fittings for leaks; verify flow rate; inspect and replace pump seals if necessary. |
| Pressure Cycling | Air trapped in pump; failing pump seal; insufficient mobile phase degassing [3]. | Purge pump; replace pump seals; degas mobile phase thoroughly. |
The quality of the peaks is crucial for accurate quantification.
| Symptom | Potential Causes | Corrective Actions |
|---|---|---|
| Peak Tailing | Secondary interactions with active silanol sites on column (common for basic compounds); column void; frit blockage [3]. | Use a base-deactivated column for basic compounds; ensure mobile phase is properly buffered; check column integrity. |
| Peak Fronting | Sample solvent too strong vs. mobile phase; column overloaded; damaged column [3]. | Use a weaker solvent for sample reconstitution; reduce injection volume/concentration. |
| Split Peaks | Contamination at column inlet; guard column issue; sample solvent incompatible [3]. | Replace guard column; flush analytical column; ensure sample solvent is miscible/weaker than mobile phase. |
| Retention Time Drift | Column temperature not controlled; mobile phase composition changing (evaporation); column not equilibrated [3]. | Use column heater; prepare mobile phase consistently; allow sufficient equilibration time. |
These can affect detection limits and data quality.
| Symptom | Potential Causes | Corrective Actions |
|---|---|---|
| Baseline Drift | Mobile phase contamination or evaporation; temperature fluctuations; detector issues [3]. | Use fresh, high-purity solvents; maintain constant temperature; check detector lamp. |
| Baseline Noise | Air bubbles in detector flow cell; contaminated mobile phase or column; electronic interference [3]. | Purge detector flow cell; use fresh, filtered, and degassed solvents; ensure proper grounding of instrument. |
This general protocol helps ensure your HPLC system is performing correctly before analyzing valuable this compound samples.
Procedure:
For a systematic approach, follow the logic in this troubleshooting diagram:
What is the most likely cause of peak tailing for this compound? As a basic compound containing a piperazine group, this compound is prone to interacting with acidic silanol sites on the silica-based column, causing tailing. The most effective solution is to use a modern, base-deactivated reverse-phase column designed for basic compounds and ensure the mobile phase is adequately buffered at an appropriate pH [3].
Why are my retention times inconsistent? The most common causes are fluctuations in column temperature, changes in mobile phase composition (due to improper preparation or evaporation), or a column that has not been fully equilibrated with the mobile phase. Ensure the column is in a thermostat, prepare mobile phase accurately and consistently, and allow sufficient time for system equilibration before starting your run [3].
How can I reduce baseline noise and drift? Start by thoroughly degassing your mobile phase to remove dissolved air. Use high-purity solvents and reagents to prevent contamination. Purge the detector cell to remove any trapped air bubbles. Also, ensure that the HPLC instrument is on a dedicated power line to avoid electrical interference [3].
For researchers working with this compound Dimaleate (CAS 5714-00-1), the following technical specifications are crucial for maintaining its stability and ensuring experimental reproducibility.
Summary of Key Storage Conditions
| Parameter | Specification | Rationale & Additional Context |
|---|---|---|
| Temperature | 2-8°C (Refrigerator) [1] [2] | Protects the compound from thermal degradation. |
| Atmosphere | Under inert atmosphere [2] | Precludes degradation from exposure to oxygen or moisture. |
| Form | Solid [2] | The compound is supplied as a yellow to orange solid [2]. |
| Hygroscopicity | Yes [2] | Must be protected from moisture; handling in a controlled, dry environment is recommended. |
| Light Sensitivity | Information not explicitly found | As a standard precaution for most pharmaceuticals, protect from light. |
For a comprehensive stability profile, conducting forced degradation studies is essential. The following methodology, adapted from a study on a water-sensitive prodrug, provides a robust framework [3].
Objective: To subject this compound Dimaleate to various stress conditions (thermolytic, hydrolytic, oxidative, photolytic) and identify the resulting degradation products using a stability-indicating analytical method (e.g., HPLC).
Materials:
Methodology:
The workflow for this experimental protocol can be visualized as follows:
Analytical Considerations:
Q1: What should I do if my this compound Dimaleate powder changes color? The pure compound is typically yellow to orange [2]. Any significant darkening or color change may indicate degradation. It is advisable to discontinue use for critical experiments and analyze the material via HPLC to confirm purity and identity.
Q2: How should I prepare a stable solution of this compound Dimaleate for my assays? The compound is slightly soluble in DMSO and Methanol [2]. For short-term use, prepare solutions fresh daily. For water-sensitive compounds, using anhydrous solvents and working under an inert atmosphere (e.g., in a glovebox) is critical to prevent hydrolysis [3].
Q3: I need to design a stability study but lack specific details for this compound. What is a scientifically sound approach? The forced degradation protocol outlined above, inspired by research on similar molecules, provides a strong foundation [3]. The key is to use conditions severe enough to generate 5-20% degradation, which helps validate your analytical method's ability to separate the API from its degradants [3].
This compound is a phenothiazine-derived antipsychotic drug. The table below summarizes its key chemical and pharmacological characteristics based on the available data [1].
| Property | Description |
|---|---|
| CAS Number | 2751-68-0 [2] [1] |
| Chemical Formula | C₂₃H₂₉N₃O₂S [1] |
| Modality | Small Molecule [1] |
| Mechanism of Action | Dopamine D2 receptor antagonist [1] |
| Melting Point | 167-168.5 °C [1] |
While direct data on this compound is scarce, recent research into synthesizing the phenothiazine (PTZ) scaffold—its core structure—highlights several modern strategies that could inform process optimization [3].
The following diagram outlines a general strategic workflow for investigating yield improvement, inspired by these modern synthetic approaches.
The specific modern techniques mentioned in the literature that diverge from classical methods include [3]:
To build a comprehensive technical support center, you may need to consult more specialized sources. Here are some suggestions:
The table below summarizes the fundamental information available for Acetophenazine, which is a phenothiazine-derived antipsychotic [1].
| Property | Description |
|---|---|
| Generic Name | This compound [1] |
| CAS Number | 2751-68-0 [2] [1] |
| Chemical Formula | C({23})H({29})N({3})O({2})S [1] |
| Drug Class | Phenothiazine Antipsychotic [1] |
| Mechanism of Action | Antagonist of Dopamine D2 receptors [1] |
| Approval Status (US) | Not Approved [1] |
| International Brand | Tindal (Schering) [1] |
Since direct data on this compound is unavailable, the following workflow and detailed protocol, adapted from a forced degradation study on Fluphenazine Hydrochloride (a structurally similar trifluoromethyl phenothiazine), provides a robust blueprint for your experiments [3].
You can follow this detailed protocol to systematically investigate how this compound behaves under various stress conditions [3].
1. Sample Preparation
2. Stress Conditions (as per ICH Guidelines Q1A(R2))
3. HPLC Analysis of Stressed Samples
Q1: Under which stress condition are phenothiazines most likely to degrade? Based on the study of Fluphenazine, the highest number of degradation products is typically formed under oxidative stress conditions [3]. It is highly recommended to prioritize and carefully optimize the oxidative degradation protocol for this compound.
Q2: How can I identify the degradation products once they are separated? The primary technique for identifying unknown degradation products is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method helps determine the molecular weight and structural fragments of the degradants, allowing you to propose their chemical structures and a comprehensive degradation pathway [3].
Q3: What are the key stability-indicating parameters to validate the HPLC method? According to ICH guideline Q2(R1), your developed HPLC method should be validated for parameters including [3]:
Given the scarcity of direct data, you may need to:
The table below summarizes the available information for both antipsychotics. Note that extensive data is available for perphenazine, while information for acetophenazine is sparse and dated.
| Feature | This compound | Perphenazine |
|---|---|---|
| Drug Class | First-Generation Antipsychotic (Typical), Phenothiazine [1] [2] | First-Generation Antipsychotic (Typical), Phenothiazine [3] [4] |
| Potency | Moderate-potency [1] [2] | Medium- to high-potency; 10-15 times more potent than chlorpromazine [3] [4] |
| Primary Indications | Treatment of disorganized/psychotic thinking, hallucinations, delusions [1] [2] | Schizophrenia; psychotic disorders; severe nausea/vomiting [3] [4] |
| Mechanism of Action | Dopamine D1/D2 receptor antagonist [1] [2] | Dopamine D1/D2 receptor antagonist; also antagonizes serotonin 5-HT2, histamine H1, and alpha-adrenergic receptors [5] [4] |
| Key Efficacy Data | No recent clinical trials or efficacy data found. | Comparable to risperidone, quetiapine, and ziprasidone; more effective than low-potency FGAs for specific outcomes [6] [4] |
| Common Adverse Effects | Not specified in available data. | Extrapyramidal Symptoms (EPS), akathisia, tardive dyskinesia [6] [4] |
| Metabolism | Not detailed in available sources. | Primarily hepatic via CYP2D6; active metabolite (7-hydroxy perphenazine) [4] |
| Regulatory & Approval Status | Not currently US-approved; no clinical trials data found [1] | US-approved; included in modern clinical trials (e.g., CATIE) [3] [4] |
The disparity in available data is evident in the nature of the clinical studies conducted for each drug.
The following diagram illustrates the shared primary mechanism of action and key differential effects of these typical antipsychotics. The pathway highlights why perphenazine, with its additional receptor interactions, has a more extensively documented and complex profile.
This diagram illustrates the primary shared mechanism and key differential effects. The pathway highlights why perphenazine, with its additional receptor interactions, has a more extensively documented and complex profile.
For researchers and drug development professionals, the key implications are:
The table below summarizes the key pharmacological data available for chlorpromazine, which belongs to the phenothiazine class of first-generation typical antipsychotics. [1] [2] [3]
| Parameter | Details for Chlorpromazine |
|---|---|
| Drug Class | Typical antipsychotic (First-generation antipsychotic, Phenothiazine) [2] [3] |
| Primary Indications | Schizophrenia, bipolar mania, acute psychosis, severe behavioral problems, nausea/vomiting, intractable hiccups, preoperative apprehension [1] [2] [4] |
| Primary Mechanism of Action | Post-synaptic blockade of dopamine D2 receptors in the mesolimbic pathway; also blocks histamine H1, muscarinic M1, and alpha-adrenergic receptors [2] [3] [5] |
| Metabolism | Extensive hepatic metabolism, primarily via CYP450 enzymes (including CYP2D6) [2] [3] |
| Common Side Effects | Sedation, dry mouth, blurred vision, hypotension, weight gain, extrapyramidal symptoms (EPS) [1] [2] [3] |
| Black Box Warnings | Increased risk of death in older adults with dementia-related psychosis [1] |
Searches yielded minimal specific data for this compound, preventing a meaningful comparison.
While direct comparative protocols were not found, the following general approach for studying drug stability in biological samples is fundamental to pharmacological research and can be adapted for comparative studies. The workflow involves assessing stability at critical stages from sample collection to analysis. [8]
A core experiment in characterizing a drug's pharmacokinetic profile is determining its stability in whole blood and plasma, which ensures accurate concentration measurements. [8]
Given the scarcity of information on this compound, you may need to employ more targeted strategies to find the data you need.
The table below summarizes the available quantitative and qualitative data on this compound's receptor interactions.
| Receptor Type | Reported Affinity / Activity | Experimental Context / Notes |
|---|---|---|
| Dopamine D2 | Primary target (antagonist) [1] [2] | Described as its main mechanism of action as an antipsychotic agent [1] [2]. |
| Androgen Receptor (AR) | Ki ≈ 0.8 μM (weak antagonist) [3] | Identified via virtual screening and confirmed in vitro; considered a secondary "off-target" activity [3]. |
| Various Monoamine Receptors | Information Limited [4] | As a typical phenothiazine derivative, its profile is likely complex, but specific affinity data for 5-HT, H1, M1, and adrenergic receptors was not located in the searched literature [5] [4]. |
For the key experimental findings, here are the methodologies used to generate the data.
Androgen Receptor Binding Assay [3]
Androgen Receptor Transactivation Assay [3]
The discovery of this compound's antiandrogen activity is a prime example of drug repurposing. The diagram below illustrates the computational and experimental workflow used in this study [3].
Phenothiazine antipsychotics are categorized into three subclasses, which significantly influence their potency and side effect profile [1]. The following table outlines this classification, placing Acetophenazine within this framework.
| Chemical Subclass | Potency Group | Prototypical / Example Drugs |
|---|---|---|
| Aliphatic | Low/Medium-potency | Chlorpromazine, Levomepromazine, Promazine |
| Piperidine | Low/Medium-potency | Thioridazine, Mesoridazine |
| Piperazine | Medium/High-potency | This compound, Perphenazine, Fluphenazine, Trifluoperazine |
As a piperazine phenothiazine, this compound is characterized as a medium-high potency antipsychotic. Its primary mechanism of action, shared with other first-generation antipsychotics, is the blockade of postsynaptic dopamine D2 receptors in the brain's mesolimbic pathway, which reduces the positive symptoms of psychosis (e.g., hallucinations, delusions) [1] [2].
The potency and side effects of antipsychotics are directly linked to their affinity for various neuroreceptors. Drugs with high D2 affinity are more potent but also carry a higher risk of extrapyramidal symptoms (EPS). The table below compares the receptor affinity and side effect profiles of key phenothiazines.
| Drug | Antipsychotic Potency | Receptor Affinity (Degree of Effect) | Sedating Effects | Anticholinergic Effects | Extrapyramidal Side Effects (EPS) | Hypotensive Effects |
|---|---|---|---|---|---|---|
| This compound | Medium/High-potency | Information not available in search results | Information not available in search results | Information not available in search results | Information not available in search results | Information not available in search results |
| Chlorpromazine (Aliphatic) | Low-potency | D2 (+++), 5HT2 (+++), Muscarinic (+++), Alpha-1 (+++), Histamine H1 (+++) | High | High | Low | High |
| Thioridazine (Piperidine) | Low-potency | D2 (+++), Muscarinic (++++), Alpha-1 (+++) | High | High | Low | High |
| Perphenazine (Piperazine) | Medium/High-potency | D2 (++++), 5HT2 (+++) | Low | Low | High | Low |
| Fluphenazine (Piperazine) | High-potency | D2 (++++), 5HT2 (+++) | Low | Low | Very High | Low |
Note: The level/degree of effect is indicated by + symbols: (+) low, (++) moderate, (+++) high, (++++) very high. Adapted from [1].
This comparison illustrates the general trade-offs within the phenothiazine class:
As a piperazine, this compound's profile is expected to align more closely with Perphenazine, indicating a higher risk of EPS and lower sedating and anticholinergic effects compared to Chlorpromazine [1].
The therapeutic and adverse effects of first-generation antipsychotics like this compound are linked to their blockade of D2 receptors in four key dopamine pathways in the brain, which can be visualized as follows:
For a research-focused audience, the comparison of this compound with other antipsychotics highlights several critical considerations:
| Strategy | Key Resources / Methods | Expected Outcome |
|---|---|---|
| Specialized Scientific Databases | PubMed, Scopus, Web of Science, ACS Publications, Google Scholar. | Locate primary research articles with experimental protocols and quantitative results. |
| Search Query Formulation | Use specific terms: e.g., "Acetophenazole detection cross-validation", "quantitative analysis of Acetophenazine". | Filter out irrelevant results and find papers focused on methodological comparison. |
| Backward & Forward Searching | Check reference lists of relevant papers; use "Cited by" features in databases. | Discover foundational and subsequent studies that may contain direct comparisons. |
labeldistance=2.5 for edge labels [1].
The table below summarizes the known information about Acetophenazine's properties and findings from a specific comparative study.
| Aspect | Details |
|---|---|
| Drug Class | First-Generation Antipsychotic (Typical), Phenothiazine derivative [1] [2] |
| Primary Mechanism | Dopamine D2 receptor antagonist [1] |
| Approval Status | Not currently US-approved or widely approved in other regions [1]. |
| Key Comparative Study | Overall et al. (1963) - this compound vs. Perphenazine in schizophrenia [3]. |
| Study Findings | Demonstrated differential effects based on computer-derived diagnostic models. This compound was found to be particularly effective in patients with "hostile-paranoid" schizophrenic symptoms [3]. |
| Reported Dosage | The comparative study used a dosage of 160 mg/day [3]. |
For researchers, the methodology of the primary comparative trial is crucial. Here is a summary of the experimental protocol based on the referenced study:
The following diagram illustrates the documented mechanism of action for this compound, which is typical for first-generation antipsychotics.
As a first-generation antipsychotic, this compound's primary therapeutic action comes from its antagonism of dopamine D2 receptors in the brain's mesolimbic pathway, which reduces dopaminergic neurotransmission [1] [2]. It may also depress the release of certain hormones and affect the reticular activating system, influencing arousal and other functions [1].
The historical data suggests Acetophenazole had a role in a more personalized treatment approach, even in the 1960s. However, the landscape of antipsychotic treatment has since evolved:
A very recent study (2024) details a novel, green analytical method for determining this compound (APZ) and other phenothiazine derivatives in dosage forms [1].
For any analytical method, including one for this compound purity, validation is essential to prove it is suitable for its intended use. The core parameters you would need to address, as per international guidelines (e.g., ICH Q2(R1)), are summarized below [2]:
| Validation Parameter | Description and Purpose |
|---|---|
| Specificity | Ability to precisely measure the analyte (e.g., this compound) amidst other components like impurities, degradants, or excipients. [2] |
| Linearity & Range | Demonstrates that the method provides results directly proportional to the analyte's concentration, across a specified range. [2] |
| Accuracy | Indicates the closeness of agreement between the accepted reference value and the value found. Often assessed through recovery studies. [2] |
| Precision | Degree of agreement among individual test results. Includes repeatability (same conditions) and intermediate precision (different days, analysts, equipment). [2] |
| LOD & LOQ | Limit of Detection: The lowest amount of analyte that can be detected. Limit of Quantification: The lowest amount that can be quantified with acceptable precision and accuracy. [2] |
| Robustness | Measures the method's capacity to remain unaffected by small, deliberate variations in method parameters. [2] |
The choice of technique depends on your specific needs. The following diagram illustrates the logical workflow for selecting and validating an analytical method.
To summarize the available information:
The table below summarizes the core characteristics of each drug, highlighting their primary differences.
| Feature | This compound | Benzquinamide |
|---|---|---|
| Drug Class | Phenothiazine antipsychotic [1] [2] | Antiemetic (with antihistaminic and anticholinergic properties) [3] |
| Primary Indication | Schizophrenia; disorganized/psychotic thinking; hallucinations/delusions [1] | Nausea and vomiting (post-operative & chemotherapy-induced) [3] |
| Mechanism of Action | Dopamine D1/D2 receptor antagonist [1] [2] | Not fully elucidated; may involve direct relaxation of vascular smooth muscle and reflex sympathetic activation [4] |
| Therapeutic Area | Psychiatry / Central Nervous System [1] | Anesthesiology / Supportive Care [3] |
| Clinical Trial Status (as of search results) | No ongoing clinical trials listed [1] | No relevant clinical trials identified in search results |
This compound is a moderate-potency phenothiazine antipsychotic. Its main mechanism involves blocking postsynaptic dopamine receptors in the brain's mesolimbic pathway, which is responsible for its antipsychotic effects [1] [2]. It is also noted to depress the release of certain hormones and the reticular activating system, affecting arousal and metabolism [1].
Benzquinamide is classified primarily as an antiemetic, used to manage nausea and vomiting associated with anesthesia, surgery, and chemotherapy [3]. Its precise mechanism of action is not fully detailed in the available sources, but it is noted to have antihistaminic and anticholinergic properties, which are common pathways for antiemetic drugs [3].
The diagrams below illustrate the distinct mechanisms of action for each drug based on the information from the search results.
This compound: Dopamine Receptor Antagonism in Schizophrenia
Benzquinamide: Proposed Cardiovascular & Antiemic Effects
This guide reveals that This compound and Benzquinamide are drugs from distinct classes with different therapeutic targets and mechanisms. They are not direct alternatives.
The referenced 1967 study likely compared them for different symptomatic treatments in schizophrenic patients, not as equivalent therapies [5]. Future research would require investigating modern antipsychotics and antiemetics for more current comparative data.
Corrosive;Acute Toxic;Irritant